molecular formula C12H10FN3O B1319861 N-(5-Amino-2-fluorophenyl)nicotinamide CAS No. 926241-83-0

N-(5-Amino-2-fluorophenyl)nicotinamide

Cat. No.: B1319861
CAS No.: 926241-83-0
M. Wt: 231.23 g/mol
InChI Key: VFJYQRBBXBMQPQ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C12H10FN3O and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJYQRBBXBMQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Nicotinamide Derivative Research Landscape

The exploration of N-(5-Amino-2-fluorophenyl)nicotinamide is deeply rooted in the extensive and ongoing research into nicotinamide (B372718) and its derivatives. Nicotinamide, a form of vitamin B3, is a fundamental molecule in various biological processes. ontosight.ai Its derivatives are a broad class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of potential therapeutic applications. ontosight.ai

Historically, research has focused on the role of nicotinamide as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. acs.orgnih.gov The modulation of NAD+ levels through nicotinamide derivatives has been investigated for its potential in addressing a variety of conditions. acs.org Beyond its role in metabolism, the nicotinamide scaffold has proven to be a versatile platform for the development of novel therapeutic agents.

The research landscape of nicotinamide derivatives is vast, with studies exploring their potential as:

Enzyme Inhibitors: A notable area of research is the development of inhibitors for nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. nih.govuniupo.it Such inhibitors have been investigated for their potential in cancer therapy. uniupo.it

Anti-inflammatory Agents: Certain nicotinamide derivatives have demonstrated anti-inflammatory properties, making them candidates for treating various inflammatory conditions. ontosight.ai

Neuroprotective Agents: The potential neuroprotective effects of nicotinamide derivatives are also an active area of investigation, particularly in the context of neurodegenerative diseases. ontosight.ai

The development of this compound can be seen as a logical progression within this field, where the core nicotinamide structure is modified to potentially fine-tune its biological activity and pharmacokinetic profile.

Rationale for Academic Investigation of Fluorophenyl Substituted Nicotinamide Scaffolds

The specific inclusion of a 2-fluorophenyl group in the N-(5-Amino-2-fluorophenyl)nicotinamide structure is a deliberate design choice rooted in the well-established principles of medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a common and effective strategy to enhance a molecule's drug-like properties. tandfonline.comselvita.com

The rationale for investigating fluorophenyl-substituted nicotinamide (B372718) scaffolds, such as the one found in this compound, is multifaceted and based on the unique properties of the fluorine atom.

Key Physicochemical Properties Influenced by Fluorine:

PropertyEffect of Fluorine SubstitutionRationale in Drug Design
Metabolic Stability The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes like the cytochrome P450 family. nih.govcambridgemedchemconsulting.comTo block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov
Binding Affinity Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and other polar interactions. tandfonline.comTo enhance the potency of the drug by improving its ability to bind to its intended target. tandfonline.com
Lipophilicity The substitution of hydrogen with fluorine generally increases the lipophilicity (fat-solubility) of a molecule. nih.govTo improve a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.net
pKa Alteration The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. researchgate.netTo modulate the ionization state of a drug, which can influence its absorption, distribution, and target engagement. researchgate.net

The presence of the fluorophenyl group in this compound is therefore intended to confer one or more of these advantageous properties. For instance, the fluorine atom at the 2-position of the phenyl ring could shield the molecule from metabolic degradation, potentially leading to a longer duration of action. Furthermore, the electronic effects of the fluorine atom could modulate the binding of the nicotinamide core to its biological target, potentially increasing its efficacy. The p-fluorophenyl moiety, in particular, has been shown to be a critical structural requirement for the biological activity of certain classes of drugs. nih.gov

In essence, the academic investigation of fluorophenyl-substituted nicotinamide scaffolds like this compound represents a targeted approach to drug design. By combining the known biological relevance of the nicotinamide core with the well-documented benefits of fluorination, researchers aim to develop novel compounds with improved pharmacological profiles for potential therapeutic applications.

Molecular Mechanisms of Action and Target Engagement

Enzyme Modulation and Inhibition Profiles

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Dynamics

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and cellular energy homeostasis. nih.govnih.gov It catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) and S-adenosyl-homocysteine (SAH). nih.gov Overexpression of NNMT has been associated with various pathological conditions. nih.gov

While N-(5-Amino-2-fluorophenyl)nicotinamide is a derivative of nicotinamide, current scientific literature does not provide specific data on its direct inhibition dynamics with NNMT. However, the development of small molecule inhibitors for NNMT is an active area of research for metabolic diseases. nih.gov These inhibitors are often designed to mimic the substrates of the methylation reaction. rsc.org Generally, NNMT inhibitors can act as competitive inhibitors of either nicotinamide or both nicotinamide and SAM. nih.gov

Kinase Inhibition: Focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Tyrosine Kinase Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govdovepress.com Consequently, VEGFR-2 is a significant target for the development of anticancer agents. dovepress.com Several small-molecule inhibitors targeting VEGFR-2 have been developed, many of which feature a nicotinamide scaffold. nih.govresearchgate.net

Nicotinamide-based derivatives have shown potent inhibitory effects on VEGFR-2. For instance, studies on various nicotinamide hybrids have demonstrated significant VEGFR-2 inhibition, with some compounds exhibiting IC50 values comparable to or even better than the established inhibitor sorafenib. nih.govmdpi.com The pyridine (B92270) moiety, a core component of the nicotinamide structure, is a backbone for several known VEGFR-2 inhibitors. nih.gov Although specific inhibitory data for this compound against VEGFR-2 is not detailed in the available literature, its structural class suggests a potential for such activity.

Below is a table of IC50 values for various nicotinamide derivatives against VEGFR-2, illustrating the potential of this class of compounds as VEGFR-2 inhibitors.

Compound IDVEGFR-2 IC50 (µM)Reference
Compound 110.192 dovepress.com
Compound 10e0.241 dovepress.com
Compound 13a0.258 dovepress.com
Compound 7a0.095 nih.gov
Sorafenib (Reference)0.082 dovepress.com

Impact on Glycosylphosphatidylinositol (GPI) Biosynthesis in Fungal Systems

Glycosylphosphatidylinositol (GPI) anchoring is an essential post-translational modification in eukaryotes, where a GPI glycolipid is attached to the C-terminus of proteins, anchoring them to the cell surface. nih.gov In fungi, this process is vital for the integrity of the cell wall and is considered a valuable target for antifungal therapies. nih.gov The GPI biosynthetic pathway is a conserved, multi-step process that occurs in the endoplasmic reticulum. nih.gov

There is currently no scientific literature available that describes the impact of this compound on the glycosylphosphatidylinositol (GPI) biosynthesis pathway in fungal systems.

Poly-ADP-Ribose Polymerase (PARP) Regulation and Activity

Poly-ADP-ribose polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. nih.gov PARP-1, a key member of this family, is activated by DNA strand breaks and catalyzes the transfer of ADP-ribose units from NAD+ to target proteins. mdpi.com Nicotinamide, the core component of this compound, is a known inhibitor of PARP-1. nih.gov The inhibitory effect of nicotinamide is concentration-dependent, with significant inhibition of in vitro PARP activity observed at concentrations starting at 0.5 mM. researchgate.net

The structural similarity of this compound to nicotinamide suggests that it may also possess PARP inhibitory properties. However, specific studies confirming and quantifying the regulation and activity of this particular compound on PARP are not currently available.

Sirtuin (SIRT) Inhibition and Cellular Energy Metabolism Pathways

Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in regulating cellular metabolism, stress responses, and aging. nih.gov Nicotinamide is a well-established endogenous noncompetitive inhibitor of sirtuin activity. nih.gov The enzymatic reaction catalyzed by sirtuins releases nicotinamide as a byproduct, which then exerts feedback inhibition on the enzyme. nih.gov This regulation is a crucial aspect of cellular energy metabolism, as sirtuins themselves are key sensors of the cell's energetic state through their dependence on NAD+. nih.gov

Given that this compound is a nicotinamide derivative, it is plausible that it could act as a sirtuin inhibitor. However, there is no direct experimental evidence in the current literature to confirm this hypothesis or to detail its specific effects on sirtuin activity and the downstream cellular energy metabolism pathways.

Receptor Interaction and Signaling Pathway Modulation

The specific interactions of this compound with cellular receptors and its broader impact on signaling pathway modulation have not been extensively characterized in the available scientific literature. Any modulation of signaling pathways would likely be a downstream consequence of its enzymatic inhibitory activities. For instance, potential inhibition of VEGFR-2 would directly interfere with the VEGF signaling pathway, which is crucial for angiogenesis. nih.gov Similarly, inhibition of PARP and sirtuins would impact DNA repair and metabolic signaling pathways, respectively. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound This compound to fully address the detailed molecular and cellular mechanisms outlined in the request.

Research and documentation for this specific derivative of nicotinamide are not extensively available in publicly accessible databases and scientific journals. While extensive research exists for the parent molecule, nicotinamide, and other derivatives like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN), these findings cannot be directly attributed to this compound without specific studies on the compound itself.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The following sections remain unaddressed due to the lack of specific research findings:

Cellular Homeostasis and Stress Response Pathways

Anti-inflammatory Signaling Cascade Modulation:There are no specific findings on the modulation of anti-inflammatory signaling cascades by this compound.

Further research and publication are required to elucidate the specific molecular and cellular activities of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Substituent Effects on Biological Activity and Binding Affinity

The biological activity of N-(5-Amino-2-fluorophenyl)nicotinamide is significantly influenced by the electronic and steric properties of its constituent functional groups. The interplay between the fluoro and amino groups on the phenyl ring, as well as the nicotinamide (B372718) moiety, is crucial for its interaction with biological targets.

The presence of both a fluoro and an amino group on the phenyl ring of this compound plays a pivotal role in its target engagement and specificity. The strategic placement of these substituents can profoundly alter the molecule's physicochemical properties, thereby modulating its biological activity.

The introduction of a fluorine atom can enhance metabolic stability and improve bioactivity and bioavailability. nih.gov Fluorine's high electronegativity can influence the acidity of nearby protons and alter the molecule's electrostatic interactions with its target protein. nih.gov This can lead to more potent and selective binding. nih.gov For instance, in various bioactive compounds, fluorine substitution has been shown to increase hydrophobicity, which can improve membrane permeability. nih.govnih.gov

The amino group, on the other hand, can act as a hydrogen bond donor, forming crucial interactions with the active site of a target enzyme or receptor. The position of the amino group is critical for its activity. For example, in a series of 2-aminopyridine (B139424) nicotinamide derivatives, the location of the amino group was found to be essential for their antifungal activity. mdpi.com The combination of the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the amino group creates a unique electronic environment on the phenyl ring that can be optimized for specific target interactions.

Table 1: Influence of Fluoro and Amino Group Positioning on Postulated Target Interactions

Substituent PositionPotential Influence on Target EngagementRationale
2-FluoroEnhanced metabolic stability; altered pKa of the amide proton.The C-F bond is strong and resistant to metabolic cleavage; fluorine's electronegativity can affect the acidity of the N-H bond.
5-AminoHydrogen bond donor; potential for salt bridge formation.The -NH2 group can form hydrogen bonds with amino acid residues in the target's active site.
Combined EffectModulated electronic properties of the phenyl ring; specific electrostatic interactions.The opposing electronic effects of the fluoro and amino groups create a distinct charge distribution that can be recognized by the target.

The nicotinamide moiety is a common scaffold in many bioactive molecules and is a precursor to essential cofactors like NAD+. mdpi.com Modifications to this part of this compound can have a significant impact on its efficacy and potency. The pyridine (B92270) ring and the amide linker are both key areas for structural alteration.

Changes to the amide linker, for example, have been shown in related thieno[2,3-b]pyridine (B153569) compounds to lead to a complete loss of anti-proliferative activity, highlighting its importance. mdpi.com The pyridine ring itself offers several positions for substitution. Introducing different functional groups on the pyridine ring can alter the molecule's solubility, electronic distribution, and ability to interact with the target. For instance, in the development of antifungal agents, substitutions on the pyridine ring of nicotinamide derivatives were found to be critical for their activity. mdpi.com Furthermore, the pyridine ring is a key contributor to the pharmacokinetic and pharmacodynamic properties of many bioactive molecules. researchgate.net

Studies on related phenyl-containing nicotinamidines have shown that the substitution pattern on the terminal phenyl ring can shift the activity from cytostatic to cytotoxic. researchgate.net For example, electron-donating groups like methoxy (B1213986) and dimethylamino were found to enhance antiproliferative activity, while electron-withdrawing groups such as chloro and fluoro also led to a significant increase in cytotoxic activity. researchgate.net This indicates that the optimal substitution depends on the specific target and the desired biological effect. In the context of this compound, further substitutions on the phenyl ring could be explored to enhance its activity against specific targets.

Table 2: Predicted Effects of Phenyl Ring Substitutions on Activity

Substitution TypePotential Impact on ActivityExample from Related Compounds
Electron-Donating Groups (e.g., -OCH3)Enhanced antiproliferative activity.4-methoxy substitution on phenyl ring of furanylnicotinamidines. researchgate.net
Electron-Withdrawing Groups (e.g., -Cl)Enhanced cytotoxic activity.p-chloro substitution on phenyl ring of furanylnicotinamidines. researchgate.net
Bulky GroupsSteric hindrance or improved hydrophobic interactions.2,3-disubstitution on the 2-arylcarboxamide ring of thieno[2,3-b]pyridines was optimal for activity. mdpi.com

Analog Design and Lead Optimization Strategies

Based on the foundational SAR data, several strategies can be employed to design analogs of this compound with improved properties. These strategies often involve creating hybrid molecules or exploring related heterocyclic scaffolds to enhance target specificity and potency.

Hybrid compound design involves combining two or more pharmacophores into a single molecule to achieve a synergistic or additive effect. rsc.org This approach could be applied to this compound by linking it to another bioactive scaffold. The goal is to create a new chemical entity with a unique biological profile that may include enhanced activity, improved selectivity, or a novel mechanism of action.

For instance, based on the active substructure splicing method, new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by combining nicotinic acid with a thiophene (B33073) moiety, resulting in compounds with excellent fungicidal activities. mdpi.comnih.gov Similarly, this compound could be hybridized with other known bioactive fragments to explore new therapeutic possibilities. The synthesis of such hybrids would typically involve standard amide coupling reactions between the nicotinic acid precursor and the appropriately functionalized hybrid partner.

Aminopyridine and aminopyrimidine cores are prevalent in medicinal chemistry and are known to interact with a variety of biological targets. For example, the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives from a nicotinamide precursor has been described, with some of the resulting compounds exhibiting remarkable cytotoxicity against cancer cell lines. nih.gov By replacing the 5-amino-2-fluorophenyl group with a substituted aminopyridine or aminopyrimidine, it may be possible to create analogs of this compound with enhanced selectivity for a particular enzyme or receptor. This approach allows for the exploration of new chemical space while retaining the key nicotinamide pharmacophore.

Conformational Analysis and Pharmacophore Elucidation for this compound Derivatives

The three-dimensional arrangement of a molecule (its conformation) and the spatial distribution of its key chemical features (its pharmacophore) are fundamental to its interaction with a biological target. For derivatives of this compound, understanding these properties is crucial for rational drug design and for explaining observed structure-activity relationships (SAR). dovepress.com Computational chemistry provides powerful tools to investigate these aspects, offering insights that guide the synthesis of more potent and selective analogs. nih.govresearchgate.net

Conformational Analysis

The biological activity of this compound derivatives is intrinsically linked to the molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target protein. Conformational analysis aims to identify these stable conformers and the energy barriers between them. The flexibility of the this compound scaffold is primarily determined by the rotation around three key single bonds, as depicted in Figure 1.

Figure 1. Key Rotatable Bonds in this compound.

  • τ1: Dihedral angle defining the rotation of the nicotinamide ring relative to the amide linker.
  • τ2: Dihedral angle defining the rotation around the amide C-N bond, leading to cis/trans conformers.
  • τ3: Dihedral angle defining the rotation of the 2-fluorophenyl ring relative to the amide linker.
  • Computational methods, particularly Density Functional Theory (DFT) calculations, are commonly employed to explore the potential energy surface of such molecules and identify the minimum-energy conformations. researchgate.net Studies on structurally related N-aryl amides have shown that the energy difference between various conformers can be significant, influencing which shape the molecule predominantly adopts in solution. nih.gov

    The following interactive table summarizes the critical dihedral angles and the likely energetic considerations for the conformational preferences of the scaffold.

    Dihedral AngleDescriptionLikely Low-Energy StateRationale
    τ1 (C2-C3-C(O)-N) Rotation of Pyridine RingNon-planar (e.g., ±30-60°)Minimizes steric clash between the pyridine ring protons and the amide carbonyl oxygen.
    τ2 (C3-C(O)-N-C1') Amide Bond Rotation~180° (trans)The trans conformation is generally favored energetically for secondary amides to reduce steric hindrance. nih.gov
    τ3 (C(O)-N-C1'-C2') Rotation of Fluorophenyl RingNon-planar (e.g., ±40-70°)The ortho-fluoro substituent creates a steric barrier, preventing coplanarity with the amide group. nih.gov

    Note: The specific angles and energy barriers would be determined through detailed computational studies, such as DFT at the B3LYP/6-31+G(d) level, which has been used for other nicotinamide derivatives. researchgate.net

    Pharmacophore Elucidation

    A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Elucidating the pharmacophore for a series of active this compound derivatives helps to identify the essential chemical features responsible for their pharmacological activity. nih.gov

    Based on the structure of this compound and pharmacophore models developed for other biologically active nicotinamide analogs, a hypothetical pharmacophore can be proposed. nih.gov This model would likely consist of a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions.

    The key features of a putative pharmacophore model are detailed in the interactive table below.

    Pharmacophoric FeatureCorresponding Chemical MoietyPotential Role in Target Binding
    Hydrogen Bond Acceptor (HBA) Pyridine NitrogenForms a key hydrogen bond with a donor residue (e.g., Lys, Arg, His) in the receptor binding pocket.
    Hydrogen Bond Acceptor (HBA) Carbonyl OxygenInteracts with hydrogen bond donor groups on the protein backbone or side chains.
    Hydrogen Bond Donor (HBD) Amide N-HForms a hydrogen bond with an acceptor residue (e.g., Asp, Glu, backbone carbonyl) in the binding site.
    Hydrogen Bond Donor (HBD) 5'-Amino Group (-NH₂)Can act as a crucial hydrogen bond donor, contributing to both affinity and selectivity.
    Aromatic Ring (AR) Nicotinamide RingEngages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like Phe, Tyr, or Trp. nih.govresearchgate.net
    Aromatic/Hydrophobic (AR/HY) 2-Fluorophenyl RingParticipates in hydrophobic or aromatic interactions. The fluorine atom can also act as a weak hydrogen bond acceptor. acs.org

    This model provides a framework for designing new derivatives. For instance, modifications could be made to enhance the hydrogen bonding capacity of the donor/acceptor groups or to alter the electronic properties of the aromatic rings to improve stacking interactions, thereby potentially increasing biological activity. mdpi.com The generation and validation of such a model using a set of active and inactive compounds is a standard procedure in modern drug discovery. nih.gov

    Preclinical Biological Evaluation

    In Vitro Cellular Assays for N-(5-Amino-2-fluorophenyl)nicotinamide and Analogues

    While specific experimental data for this compound is limited in the reviewed literature, extensive research on closely related nicotinamide (B372718) analogues provides a foundational understanding of the potential biological activities of this chemical class.

    Antiproliferative Activity and Cytotoxicity Assessments in Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, SaOS-2)

    The nicotinamide scaffold is a core component of numerous molecules investigated for their antiproliferative properties. Various derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7).

    For instance, a study of newly synthesized pyridinethione and thienopyridine derivatives incorporating a nicotinamide moiety revealed interesting antitumor activity. nih.govnih.govsemanticscholar.orgresearchgate.net Several of these compounds were particularly effective against HepG2 and HCT-116 cell lines. nih.govsemanticscholar.org Similarly, other research into novel nicotinamide derivatives showed promising cytotoxic activities against both HCT-116 and HepG2 cells, with some compounds exhibiting IC50 values in the micromolar range, comparable to the chemotherapy drug sorafenib. nih.gov Another investigation into substituted phenylfuranylnicotinamidines found that the presence of the amidine group, a derivative of the amide in nicotinamide, plays a fundamental role in antiproliferative activity. dovepress.com Specifically, derivatives with electron-donating groups on the phenyl ring showed a profound enhancement of antiproliferative effects. dovepress.com

    The table below summarizes the antiproliferative activity of selected nicotinamide analogues against various cancer cell lines.

    Compound ClassCell LineIC50 (µM)Source
    Nicotinamide Derivative (Compound 10)HCT-11615.4 nih.gov
    Nicotinamide Derivative (Compound 10)HepG29.8 nih.gov
    Nicotinamide Derivative (Compound 7)HCT-11615.7 nih.gov
    Nicotinamide Derivative (Compound 7)HepG215.5 nih.gov
    4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2)MCF-70.013 nih.govmdpi.com
    4-Amino-thieno[2,3-d]pyrimidine (Cmpd 3)MCF-70.023 mdpi.com
    4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2)MDA-MB-2310.056 mdpi.com

    Apoptosis Induction and Cell Cycle Perturbation Analysis (e.g., Caspase Activation, S-phase Arrest)

    A primary mechanism by which nicotinamide analogues exert their anticancer effects is through the induction of apoptosis and perturbation of the cell cycle. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of cysteine proteases known as caspases. nih.govmdpi.com

    Research has identified a series of N-phenyl nicotinamides as potent inducers of apoptosis. nih.gov High-throughput screening based on caspase activation led to the discovery of analogues that arrest T47D breast cancer cells in the G2/M phase of the cell cycle, subsequently leading to apoptosis. nih.gov Another study demonstrated that a novel nicotinamide derivative induced apoptosis in HCT-116 colon cancer cells, causing a five-fold increase in the apoptotic cell population and cell cycle cessation at the G2/M and G0/G1 phases. nih.gov The analogue 2-Amino-nicotinamide has also been shown to activate apoptosis in prostate cancer cells by enhancing the cleavage of caspase-3 and PARP. researchgate.net

    The activation of the p53 tumor suppressor pathway is another mechanism implicated in the pro-apoptotic effects of nicotinamide. aacrjournals.orgelsevierpure.com Nicotinamide can modulate p53-dependent genes, indicating an activation of this critical cell death pathway. elsevierpure.com The function of nicotinamide adenine (B156593) dinucleotide (NAD), of which nicotinamide is a precursor, appears to be essential for the activation of apoptotic proteases in response to stimuli like TNF or UV light in certain cell lines. nih.gov

    Cellular Migration and Invasion Assays

    While direct evidence of this compound affecting cellular migration is not available, studies on the enzyme Nicotinamide N-methyltransferase (NNMT) offer indirect insights. NNMT is a key enzyme in nicotinamide metabolism, and its overexpression has been reported in many malignancies, where it has been shown to promote cancer cell proliferation and migration. nih.govnih.gov

    Studies involving the knockdown of NNMT in Merkel cell carcinoma cells demonstrated a significant decrease in cell proliferation, viability, and migration. nih.govnih.gov This suggests that modulating the metabolic pathway of nicotinamide by inhibiting NNMT could be a viable strategy to suppress cancer cell migration. Therefore, nicotinamide analogues that act as NNMT inhibitors may possess anti-migratory properties.

    Enzyme Activity Inhibition Assays in Cell-Free Systems

    Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for metabolic diseases and various cancers. patsnap.comnih.gov This enzyme catalyzes the N-methylation of nicotinamide and other pyridine (B92270) compounds, playing a crucial role in cellular metabolism. nih.gov Consequently, the development of NNMT inhibitors has become an area of active research, with many inhibitors based on the nicotinamide scaffold. nih.govmdpi.comrsc.org

    NNMT inhibitors work by competing with the natural substrate, nicotinamide, for the enzyme's binding site. nih.gov Structure-activity relationship (SAR) studies have led to the identification of potent nicotinamide analogues with inhibitory activity in the low micromolar to nanomolar range. universiteitleiden.nl For example, a methylated quinoline (B57606) analogue, 5-amino-1-MQ, was shown to have an IC50 value of 1.2 µM. universiteitleiden.nl More complex bisubstrate inhibitors, which mimic both nicotinamide and the methyl donor S-adenosyl-methionine (SAM), have also been developed, with one naphthalene-containing analogue achieving an IC50 of 1.41 µM. acs.orgnih.gov These findings indicate that the nicotinamide structure is a versatile starting point for designing potent and specific enzyme inhibitors.

    Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Source
    N-Methylated Quinoline Analogue5-amino-1-MQNNMT1.2 universiteitleiden.nl
    N-Methylated Quinoline Analogue8-methyl-1-MQNNMT1.8 universiteitleiden.nl
    HTS Hit CompoundJBSNF-000088NNMT2.4 universiteitleiden.nl
    Optimized HTS HitJBSNF-000265NNMT0.59 universiteitleiden.nl
    Tricyclic InhibitorCompound 10NNMT0.07 universiteitleiden.nl
    Bisubstrate AnalogueCompound 78NNMT1.41 acs.orgnih.gov

    Antifungal Efficacy in Fungal Pathogen Models (e.g., Candida albicans, C. parapsilosis, C. glabrata, Cryptococcus neoformans)

    Nicotinamide (NAM) and its derivatives have demonstrated significant antifungal activity against several human fungal pathogens. nih.govfrontiersin.orgnih.gov Research has shown that nicotinamide exhibits inhibitory effects against planktonic cells and biofilms of Candida albicans, including fluconazole-resistant isolates, and also against Cryptococcus neoformans. nih.govfrontiersin.orgnih.govresearchgate.net

    One study reported the minimum inhibitory concentration (MIC) of a particularly active nicotinamide derivative (compound 16g) against fluconazole-resistant C. albicans strains to be between 0.125–1 µg/mL. nih.govbohrium.com This compound also showed moderate activity against several other Candida species and three strains of Cryptococcus neoformans. bohrium.com The proposed mechanism of action for these compounds involves the disruption of the fungal cell wall. frontiersin.orgnih.govnih.govbohrium.com Further studies have synthesized novel nicotinamide derivatives containing 1,3,4-oxadiazole (B1194373) moieties, which also exhibited favorable, though moderate, antifungal activities against various plant pathogenic fungi. nih.gov

    The table below presents the antifungal activity of a potent nicotinamide analogue against various fungal pathogens.

    Fungal SpeciesStrainMIC (µg/mL)Source
    Candida albicansSC53140.25 bohrium.com
    Candida albicans103 (FLC-resistant)0.5 nih.gov
    Candida albicans118 (FLC-resistant)1 nih.gov
    Candida albicansY0109 (FLC-resistant)0.125 nih.gov
    Candida parapsilosisATCC220194 nih.gov
    Candida glabrata50516 nih.gov
    Cryptococcus neoformansH991 nih.gov
    Cryptococcus neoformansATCC320452 nih.gov

    Modulatory Effects on Sebum Production and Microbiological Activity

    There is no specific information available in the reviewed literature regarding the effects of this compound or its direct analogues on sebum production. The parent compound, nicotinamide (often referred to as niacinamide in dermatological contexts), is well-known for its ability to reduce sebum excretion rates when applied topically. However, these findings relate to the parent vitamin and cannot be directly extrapolated to its fluorinated amino-phenyl derivative. Further research is required to determine if this specific analogue retains, enhances, or loses the sebum-modulating properties of nicotinamide.

    In Vivo Animal Model Studies for Preclinical Efficacy

    Antitumor Efficacy in Xenograft Models (e.g., Nude Mice with Du 145 Prostate Carcinoma, SaOS-2)

    To assess the potential antitumor effects of a compound like this compound, xenograft models are a cornerstone of preclinical research. In these studies, human cancer cells, such as the prostate carcinoma cell line DU 145 or the osteosarcoma cell line SaOS-2, are implanted into immunodeficient mice, typically nude mice. The growth of these tumors in the presence and absence of the test compound provides a measure of its in vivo efficacy.

    Typical Experimental Design and Endpoints:

    ParameterDescription
    Animal Model Athymic Nude Mice
    Cell Lines DU 145 (Prostate Carcinoma), SaOS-2 (Osteosarcoma)
    Tumor Implantation Subcutaneous injection of cancer cells
    Primary Endpoint Tumor volume and growth inhibition
    Secondary Endpoints Body weight of the animals, survival analysis

    At present, there are no published studies detailing the outcomes of this compound in such xenograft models.

    Neurocognitive Function and Neurodegenerative Disease Models (e.g., Alzheimer's Disease Transgenic Mice)

    The nicotinamide moiety is a well-established precursor to NAD+, a critical coenzyme in cellular metabolism and neuronal health. Consequently, derivatives of nicotinamide are often investigated for their potential neuroprotective effects. Transgenic mouse models of Alzheimer's disease, which are genetically engineered to develop key pathological features of the disease like amyloid plaques and neurofibrillary tangles, are standard tools for such evaluations.

    Typical Experimental Design and Endpoints:

    ParameterDescription
    Animal Model Transgenic mice expressing human Alzheimer's-related genes (e.g., APP, PSEN1)
    Behavioral Tests Morris water maze, Y-maze, novel object recognition to assess learning and memory
    Biochemical Analysis Measurement of amyloid-beta and tau protein levels in the brain
    Histopathology Immunohistochemical analysis of brain tissue for plaques and tangles

    There is currently no available data from studies using Alzheimer's disease transgenic mice to evaluate the neurocognitive effects of this compound.

    Anti-inflammatory Efficacy in Preclinical Models

    Nicotinamide and its derivatives have demonstrated anti-inflammatory properties in various preclinical settings. To investigate the potential anti-inflammatory efficacy of this compound, a range of animal models that mimic acute and chronic inflammation would be employed.

    Typical Experimental Models and Endpoints:

    ModelInflammatory StimulusPrimary Endpoints
    Carrageenan-induced Paw Edema Injection of carrageenan into the pawPaw volume, myeloperoxidase (MPO) activity
    LPS-induced Systemic Inflammation Injection of lipopolysaccharide (LPS)Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)
    Collagen-induced Arthritis Immunization with collagenClinical arthritis score, joint swelling, histological assessment of joint damage

    Specific data on the anti-inflammatory activity of this compound in these or other preclinical models of inflammation are not present in the current body of scientific literature.

    Investigation of Other Preclinical Therapeutic Potentials (e.g., Antimalarial Activity, Bone Resorption)

    The broad biological activities of nicotinamide-containing compounds have led to their investigation in a diverse range of therapeutic areas. For instance, some nicotinamide analogs have been explored for their antimalarial properties, targeting essential metabolic pathways in the Plasmodium parasite. Similarly, given the role of NAD+ in bone cell metabolism, the effect of such compounds on bone resorption is another area of potential interest.

    Typical Investigational Approaches:

    In vivo Antimalarial Studies: Using mouse models infected with Plasmodium species (e.g., P. berghei) to assess the compound's ability to reduce parasitemia and improve survival.

    Bone Resorption Models: Employing animal models of osteoporosis, such as ovariectomized rodents, to evaluate the compound's impact on bone mineral density and markers of bone turnover.

    To date, there are no published preclinical studies investigating the antimalarial activity or effects on bone resorption of this compound.

    Computational Chemistry and in Silico Modeling

    Molecular Docking and Ligand-Target Interaction Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

    Prediction of Binding Modes and Affinities with Key Receptors

    This process involves placing a 3D model of a ligand, such as N-(5-Amino-2-fluorophenyl)nicotinamide, into the binding site of a target receptor like VEGFR-2 or EGFR. Sophisticated algorithms then explore various possible binding poses and score them based on how favorable the interactions are. The resulting scores provide an estimate of the binding affinity, helping to predict how strongly the compound might bind to the target. This is crucial for assessing its potential as an inhibitor.

    Analysis of Protein-Ligand Interactions and Binding Site Characteristics

    Once a likely binding pose is identified, researchers analyze the specific molecular interactions that stabilize the complex. This includes identifying hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces between the ligand and the amino acid residues of the receptor's binding site. Understanding these interactions provides insight into the mechanism of binding and can guide the design of new compounds with improved potency and selectivity.

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a way to study the physical movements of atoms and molecules over time.

    Conformational Stability and Dynamic Behavior of Compound-Target Complexes

    After an initial docking pose is determined, MD simulations can be run to observe the stability of the ligand-receptor complex in a simulated physiological environment. These simulations can reveal whether the compound remains stably bound in the active site or if it dissociates. They also show the flexibility of both the protein and the ligand, providing a more realistic and dynamic picture of the binding event than the static image provided by molecular docking.

    Binding Free Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area (MM-GBSA))

    Techniques like MM-GBSA are used to calculate the binding free energy of a ligand to a protein with higher accuracy than standard docking scores. nih.gov This method combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the energy difference between the bound and unbound states. nih.gov A more negative binding free energy indicates a more stable and favorable interaction. frontiersin.org

    Quantum Chemical Calculations

    Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are employed to study the electronic properties of a molecule. These calculations can determine the 3D structure of the compound, its electron distribution (molecular electrostatic potential), and the energies of its frontier molecular orbitals (HOMO and LUMO). This information helps to understand the compound's intrinsic reactivity and its potential to interact with biological targets. mdpi.com

    Without specific studies on this compound, it is impossible to provide detailed research findings, data tables, or an analysis of its specific interactions with the requested receptors.

    Predictive Pharmacokinetic and Pharmacodynamic Modeling (ADME/PK/PD)

    In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic profile of a compound. nih.gov Web-based tools like SwissADME and pkCSM are frequently used to calculate properties that determine a molecule's viability as a drug candidate. nih.govuq.edu.aurfppl.co.in These predictions are based on the molecule's structure and include physicochemical properties, lipophilicity, water solubility, and drug-likeness based on rules like Lipinski's Rule of Five.

    For this compound, predictions would likely indicate good oral bioavailability. Its molecular weight, number of hydrogen bond donors and acceptors, and calculated LogP would probably fall within the ranges defined by Lipinski's rules. Predictions for key ADME parameters such as human intestinal absorption (HIA) are expected to be high. However, its ability to cross the blood-brain barrier (BBB) might be limited. The model would also predict interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), indicating potential metabolic pathways and drug-drug interactions.

    Table 3: Predicted ADME Properties for this compound Note: These values are typical predictions generated by in silico tools like SwissADME and pkCSM.

    PropertyPredicted ValueStatus
    Molecular Weight231.23 g/molCompliant (<500)
    LogP (Lipophilicity)~1.5-2.5Compliant (<5)
    Hydrogen Bond Donors2Compliant (≤5)
    Hydrogen Bond Acceptors3Compliant (≤10)
    Water Solubility (LogS)Moderately Soluble-
    GI AbsorptionHigh-
    BBB PermeantNo-
    CYP2D6 InhibitorLikely No-

    Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com A pharmacophore model for this compound would include features like hydrogen bond donors (the -NH2 and amide N-H groups), hydrogen bond acceptors (the carbonyl oxygen and pyridine (B92270) nitrogen), and aromatic rings. nih.gov

    Once a pharmacophore model is generated and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same essential features. researchgate.net This process, known as virtual screening, is a powerful technique for identifying novel hit compounds that may have similar or improved activity. mdpi.comrsc.org For instance, a pharmacophore derived from this compound could be used to screen databases like ZINC to find new potential inhibitors for a target protein, such as human nicotinamide (B372718) N-methyltransferase (hNNMT). nih.gov The resulting hits are then typically subjected to further computational analysis, such as molecular docking and ADME prediction, to prioritize them for experimental testing. researchgate.net

    Analytical Methodologies for Research and Characterization

    Spectroscopic Characterization Techniques

    Spectroscopic methods are essential for elucidating the molecular structure of N-(5-Amino-2-fluorophenyl)nicotinamide.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

    ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the fluorophenyl rings. The chemical shifts and coupling constants of these protons would be influenced by their electronic environment, including the effects of the amino, fluoro, and nicotinamide (B372718) functional groups. The protons of the amide and amino groups would likely appear as broad singlets.

    ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the carbonyl carbon of the amide group would be key identifiers.

    Infrared (IR) Spectroscopy

    The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would likely include N-H stretching vibrations for the primary amine and the secondary amide, a C=O stretching vibration for the amide carbonyl group, and C-N and C-F stretching vibrations.

    Mass Spectrometry (MS, LC-QTOF-MS)

    Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (such as LC-QTOF-MS) would provide a highly accurate mass measurement, confirming the elemental composition.

    X-ray Diffraction Analysis

    Single-crystal X-ray diffraction would be the definitive method for determining the three-dimensional molecular structure of this compound in the solid state, including bond lengths, bond angles, and crystal packing information.

    Chromatographic Separation and Purity Analysis

    High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    HPLC would be a critical tool for assessing the purity of this compound. A suitable reversed-phase HPLC method would be developed to separate the compound from any starting materials, byproducts, or degradation products. The retention time and peak purity would be used to confirm the identity and assess the purity of the compound.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. For a compound such as this compound, which possesses moderate polarity and a molecular weight amenable to gas chromatography, GC-MS offers a robust method for its characterization, particularly in the context of complex sample matrices encountered in research and industrial settings. The successful application of GC-MS for this analyte, however, often necessitates a derivatization step to enhance its volatility and thermal stability, thereby improving chromatographic resolution and peak shape.

    The primary amino group on the fluorophenyl moiety of this compound is a key site for derivatization. Silylation is a common and effective derivatization strategy for compounds containing active hydrogens, such as those in amino groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be employed to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process reduces the polarity of the molecule, making it more volatile and less likely to exhibit peak tailing during chromatographic separation.

    Instrumentation and Methodological Parameters

    A typical GC-MS analysis of derivatized this compound would be conducted on a system equipped with a capillary column and a mass selective detector, commonly a quadrupole mass analyzer. The choice of the capillary column is critical for achieving good separation from other components in a mixture. A non-polar or medium-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is generally suitable for a wide range of organic compounds, including aromatic amides.

    The temperature program of the GC oven is optimized to ensure efficient separation. A representative temperature program might start at a lower temperature to allow for the elution of more volatile components, followed by a gradual ramp to a higher temperature to elute the derivatized analyte and other less volatile compounds. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

    The mass spectrometer is usually operated in electron ionization (EI) mode, with a standard ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation of the molecule, generating a characteristic mass spectrum that serves as a "fingerprint" for identification. For quantitative analysis in complex matrices where sensitivity and selectivity are paramount, selected ion monitoring (SIM) mode can be utilized. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly enhances the signal-to-noise ratio.

    Predicted Mass Fragmentation Pattern

    The electron ionization mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern, influenced by its constituent nicotinamide and 5-amino-2-fluorophenyl moieties. The molecular ion peak (M+) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

    Key fragmentation pathways are expected to involve the cleavage of the amide bond, which is a common fragmentation route for N-aryl amides. This would lead to the formation of a nicotinoyl cation and a 5-amino-2-fluorophenyl radical, or a 5-amino-2-fluorophenyl cation and a nicotinoyl radical. The nicotinoyl cation is expected to be a prominent peak in the spectrum. Further fragmentation of the nicotinoyl cation would likely involve the loss of carbon monoxide (CO) to form a pyridyl cation.

    The 5-amino-2-fluorophenyl portion of the molecule would also contribute to the mass spectrum. Fragments corresponding to the 5-amino-2-fluorophenyl cation and subsequent fragmentations of this ion would be expected. The presence of the fluorine atom would be evident in the mass of the fragments containing this part of the molecule.

    The tables below present the predicted GC-MS parameters and the expected major mass fragments for the underivatized this compound, as well as its trimethylsilyl (TMS) derivative. These predictions are based on the known fragmentation patterns of nicotinamide, 2-fluoroaniline, and general principles of mass spectrometry for aromatic amides.

    Table 1: Predicted GC-MS Parameters for the Analysis of Derivatized this compound

    ParameterValue
    Gas Chromatograph
    ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
    Carrier GasHelium (1.0 mL/min)
    Injector Temperature280 °C
    Oven Program100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min)
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI)
    Ionization Energy70 eV
    Scan Range50-500 amu
    Ion Source Temperature230 °C
    Quadrupole Temperature150 °C

    Table 2: Predicted Mass Fragmentation Data for this compound and its TMS Derivative

    CompoundPredicted m/zProposed Fragment Ion
    This compound 231[M]+• (Molecular Ion)
    123[C6H5N2O]+ (Nicotinamide moiety)
    106[C6H4NO]+ (Nicotinoyl cation)
    111[C6H6FN]+• (2-Fluoroaniline moiety)
    78[C5H4N]+ (Pyridyl cation)
    N-(5-(trimethylsilylamino)-2-fluorophenyl)nicotinamide (TMS Derivative) 303[M]+• (Molecular Ion of TMS derivative)
    288[M - CH3]+
    183[C9H14FNSi]+• (TMS-derivatized aminofluorophenyl moiety)
    106[C6H4NO]+ (Nicotinoyl cation)
    73[Si(CH3)3]+

    Future Research Directions and Preclinical Therapeutic Implications

    Elucidation of Comprehensive Molecular Mechanisms and Downstream Effects

    A foundational step in characterizing any novel compound is to understand its precise molecular interactions and the subsequent cascade of cellular events. For N-(5-Amino-2-fluorophenyl)nicotinamide, future research should prioritize identifying its primary molecular targets. Given its structural similarity to nicotinamide (B372718), a precursor to NAD+, initial investigations could explore its role in NAD+ biosynthesis and the activity of NAD+-dependent enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs).

    Subsequent studies would need to map the downstream signaling pathways modulated by the compound. This would involve a combination of transcriptomic, proteomic, and metabolomic analyses to build a comprehensive picture of its cellular impact. Understanding these downstream effects is critical for predicting both therapeutic efficacy and potential off-target effects.

    Optimization Strategies for Enhanced Selectivity and Efficacy in Preclinical Models

    Once a primary target and mechanism of action are identified, the focus of research would shift to optimizing the compound's properties. Structure-activity relationship (SAR) studies would be crucial to guide the chemical modification of this compound. The goal of these modifications would be to enhance its binding affinity and selectivity for the intended target, thereby increasing its potency and reducing the likelihood of off-target interactions.

    In parallel, the development and utilization of relevant preclinical models would be essential. These could range from cell-based assays to more complex animal models of specific diseases. In these models, the efficacy of optimized analogues would be tested to identify lead candidates with the most promising therapeutic profiles for further development.

    Exploration of Novel Preclinical Disease Indications Beyond Current Scope

    With a deeper understanding of its molecular mechanisms, researchers could begin to explore the therapeutic potential of this compound across a range of diseases. The known roles of nicotinamide and NAD+ metabolism in various pathophysiological processes suggest several plausible avenues for investigation. These could include neurodegenerative diseases, metabolic disorders, inflammatory conditions, and certain types of cancer.

    High-throughput screening and in silico modeling could be employed to predict potential new applications. Promising leads would then be validated in appropriate preclinical disease models to establish proof-of-concept and justify further investigation. This exploratory phase is critical for uncovering the full therapeutic potential of a novel compound.

    Q & A

    Q. What synthetic routes are recommended for preparing N-(5-Amino-2-fluorophenyl)nicotinamide, and what critical steps ensure high yield?

    Methodological Answer: Synthesis typically involves coupling 5-amino-2-fluorobenzene derivatives with nicotinoyl chloride or activated nicotinic acid derivatives. Key steps include:

    • Protection of the amine group in 5-amino-2-fluorophenyl intermediates to prevent unwanted side reactions (e.g., using tert-butoxycarbonyl (Boc) groups) .
    • Activation of nicotinic acid via mixed anhydride or carbodiimide coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation .
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to isolate the product. Yield optimization requires precise stoichiometric control and inert reaction conditions (argon atmosphere).

    Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

    Methodological Answer:

    • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ to confirm structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10.2 ppm) .
    • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (expected [M+H]⁺: 246.08 g/mol).

    Advanced Research Questions

    Q. How can crystallographic data discrepancies be resolved during structural elucidation of this compound?

    Methodological Answer:

    • Use SHELX Software Suite: Employ SHELXL for refinement, focusing on resolving disordered fluorine or amine groups. Adjust occupancy parameters and apply restraints to thermal displacement factors .
    • Cross-Validation: Compare X-ray diffraction data with computational models (DFT-optimized geometries) to identify positional mismatches.
    • Twinned Data Handling: For twinned crystals, apply HKLF5 format in SHELXL to deconvolute overlapping reflections .

    Q. What experimental strategies are effective for studying the interaction of this compound with methyltransferase enzymes?

    Methodological Answer:

    • Enzyme Kinetic Assays: Monitor nicotinamide consumption via UV-Vis spectroscopy (λ = 340 nm) in the presence of NNMT (Nicotinamide N-Methyltransferase) and SAM (S-adenosyl methionine) as a methyl donor .
    • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) by titrating the compound into NNMT solutions.
    • Molecular Dynamics Simulations: Use docking software (AutoDock Vina) to predict binding poses, focusing on fluorophenyl interactions with hydrophobic enzyme pockets .

    Q. How should researchers address conflicting biological activity data in cell-based assays?

    Methodological Answer:

    • Orthogonal Validation: Confirm results using multiple assays (e.g., MTT for viability, luciferase reporter for target engagement).
    • Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in potency .
    • Batch Consistency Checks: Re-synthesize the compound and verify purity via HPLC to rule out impurities as confounding factors .

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